molecular formula C15H15ClFNO B12635051 Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-

Cat. No.: B12635051
M. Wt: 279.73 g/mol
InChI Key: QGNCSBUPDDCXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with chloro, ethyl, fluoro, and phenoxy groups. Its molecular formula is C16H16ClFNO, and it is known for its potential utility in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols

Scientific Research Applications

Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C15H15ClFNO

Molecular Weight

279.73 g/mol

IUPAC Name

1-(4-chloro-2-fluoro-3-phenoxyphenyl)propan-1-amine

InChI

InChI=1S/C15H15ClFNO/c1-2-13(18)11-8-9-12(16)15(14(11)17)19-10-6-4-3-5-7-10/h3-9,13H,2,18H2,1H3

InChI Key

QGNCSBUPDDCXSH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.